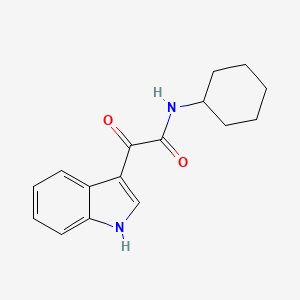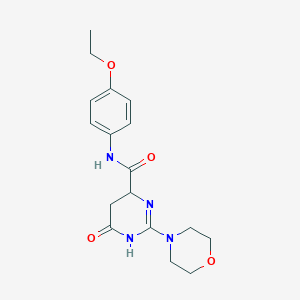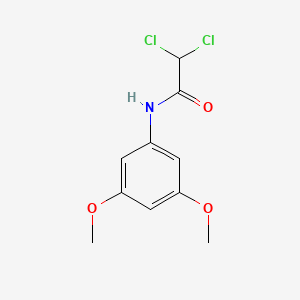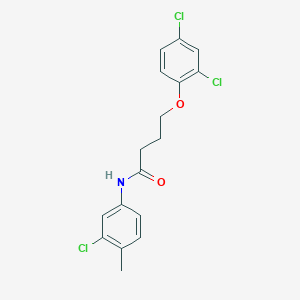![molecular formula C18H25N3O3 B4719477 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4719477.png)
1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide, also known as APDP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule has been shown to have a wide range of biological effects, making it a valuable tool for understanding various physiological processes. In
Mechanism of Action
1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide works by binding to specific receptors in cells, which can trigger various biochemical pathways. One such receptor is the cannabinoid receptor, which is involved in pain perception, appetite, and mood regulation. 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to activate this receptor, leading to a decrease in pain perception and an increase in appetite. Additionally, 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of enzymes involved in inflammation and cancer, suggesting that it may have multiple mechanisms of action.
Biochemical and Physiological Effects:
1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. These include reducing pain perception, increasing appetite, inhibiting inflammation, and inhibiting cancer cell growth. Additionally, 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. These effects make 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide a valuable tool for studying various physiological processes and developing new therapies.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its versatility. This molecule has been shown to have a wide range of biological effects, making it a valuable tool for studying various physiological processes. Additionally, 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide is relatively easy to synthesize in large quantities, making it readily available for research purposes. However, there are also limitations to using 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments. One limitation is that it has not been extensively studied in vivo, meaning that its effects in living organisms are not fully understood. Additionally, 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research involving 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential as a therapeutic agent for various diseases, including inflammation and cancer. Additionally, further studies are needed to understand the full range of 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide's biological effects and its mechanisms of action. Finally, studies on the safety and toxicity of 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide are needed to determine its potential as a drug candidate.
In conclusion, 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its versatility and wide range of biological effects make it a valuable tool for studying various physiological processes and developing new therapies. Further research is needed to fully understand its mechanisms of action and potential as a therapeutic agent.
Scientific Research Applications
1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide has been used in a variety of scientific research applications, including studies on the nervous system, inflammation, and cancer. One study found that 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the activity of a key enzyme involved in inflammation, suggesting that it may have potential as an anti-inflammatory agent. Another study showed that 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the growth of cancer cells in vitro, indicating that it may have potential as an anti-cancer agent. These findings demonstrate the versatility of 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide as a research tool and its potential for developing new therapies.
properties
IUPAC Name |
1-(4-acetamidophenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-5-18(3,4)20-17(24)13-10-16(23)21(11-13)15-8-6-14(7-9-15)19-12(2)22/h6-9,13H,5,10-11H2,1-4H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXDTVQMDFMXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-({[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4719416.png)


![ethyl 5-[(2,2-dimethylpropanoyl)oxy]-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4719430.png)
![8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4719441.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-methylphenyl)thiourea](/img/structure/B4719446.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4719463.png)
![4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B4719464.png)
![2-(4-methylphenyl)-5-[(2-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4719467.png)
![N-(4-bromo-2-chlorophenyl)-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4719484.png)

![2-{4-[2-(3-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4719502.png)